
3-Cyanopropanoyl chloride
Description
Structural Uniqueness and Dual Functionality: The Acyl Chloride and Nitrile Moieties
The key to 3-cyanopropanoyl chloride's utility lies in its bifunctional nature. The molecule incorporates two highly reactive functional groups: an acyl chloride and a nitrile group, attached to a three-carbon backbone. The IUPAC name for this compound is this compound, and its chemical formula is C₄H₄ClNO. nih.gov
The acyl chloride group (-COCl) is a derivative of a carboxylic acid where the hydroxyl group has been replaced by a chlorine atom. chemguide.co.uk This functional group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making the carbonyl carbon susceptible to attack by a wide range of nucleophiles. libretexts.org This reactivity allows for the facile formation of esters, amides, and other carboxylic acid derivatives. msu.edu
Simultaneously, the nitrile group (-C≡N) offers another site for chemical transformation. The triple bond between the carbon and nitrogen atoms can undergo various reactions, most notably reduction to form a primary amine (-CH₂NH₂) or hydrolysis to yield a carboxylic acid. This dual functionality allows chemists to perform sequential or orthogonal reactions, building molecular complexity in a controlled manner.
The presence of both these reactive centers on a short aliphatic chain makes this compound a powerful and versatile building block in organic synthesis.
Interactive Data Table: Properties of this compound
Property | Value | Source |
IUPAC Name | This compound | nih.gov |
CAS Number | 17790-82-8 | nih.govlookchem.com |
Molecular Formula | C₄H₄ClNO | nih.govguidechem.comepa.gov |
Molecular Weight | 117.53 g/mol | nih.govlookchem.com |
Canonical SMILES | C(CC(=O)Cl)C#N | nih.govguidechem.com |
InChIKey | RFKNPEMBDLIVCU-UHFFFAOYSA-N | nih.govguidechem.com |
Appearance | Colorless to pale yellow liquid | |
Boiling Point (Predicted) | 220.9±23.0 °C | lookchem.com |
Density (Predicted) | 1.218±0.06 g/cm³ | lookchem.com |
Historical Context and Evolution of its Synthetic Utility
The development and use of acyl chlorides as reactive intermediates have been a cornerstone of organic synthesis for over a century. chemguide.co.uk The high reactivity of the acyl chloride group makes it a reliable choice for acylation reactions. libretexts.org The synthesis of this compound itself is typically achieved through the reaction of 3-cyanopropanoic acid with a chlorinating agent.
Historically, thionyl chloride (SOCl₂) has been a common reagent for this transformation, converting the carboxylic acid into the more reactive acyl chloride. This method remains widely used due to its efficiency and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. orgsyn.org Over time, other chlorinating agents like oxalyl chloride and phosphorus pentachloride have also been employed, sometimes offering milder reaction conditions or different selectivities.
The evolution of its synthetic utility has been driven by the increasing demand for complex and highly functionalized molecules, particularly in the pharmaceutical and agrochemical industries. The ability to introduce both a reactive acyl group and a modifiable nitrile group in a single step has made this compound an attractive starting material for the synthesis of a diverse range of target molecules.
Current Research Landscape and Significance in Fine Chemical Synthesis
In the current research landscape, this compound continues to be a relevant and frequently utilized intermediate. Its significance in fine chemical synthesis is underscored by its application in the construction of bioactive molecules and specialized materials. europa.eursc.org
Recent research often focuses on leveraging the dual reactivity of this compound in novel synthetic strategies. For example, it has been used in the synthesis of derivatives of natural products, where the acyl chloride moiety is used to esterify a hydroxyl group on a complex scaffold, and the nitrile group is available for subsequent transformations. mdpi.com
Furthermore, the compound is employed in the development of new catalytic methodologies. For instance, it has been used as a substrate in photochemical reactions to generate acyl radicals, which can then participate in various carbon-carbon bond-forming reactions. rsc.orguni-regensburg.deprinceton.edu These modern synthetic methods highlight the ongoing efforts to expand the synthetic toolbox and utilize established reagents in innovative ways.
The production of fine chemicals often involves multi-step syntheses where efficiency and cost-effectiveness are paramount. cabb-chemicals.com The use of versatile building blocks like this compound can streamline these processes by introducing multiple functional groups in a single transformation, thereby contributing to more sustainable and economical synthetic routes.
Classical Chlorination Reagents and Reaction Pathways
The conversion of 3-cyanopropanoic acid to this compound is most commonly achieved using inorganic acid chlorides such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). iitk.ac.inallen.in These reagents function by transforming the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by a chloride ion. organicchemistrytutor.com
Thionyl Chloride (SOCl₂) Mediated Synthesis from 3-Cyanopropanoic Acid
The use of thionyl chloride is a prevalent and efficient method for the preparation of acyl chlorides from carboxylic acids. iitk.ac.inorganicchemistrytutor.com The reaction is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. organicchemistrytutor.com
The reaction between 3-cyanopropanoic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This initial step forms a highly reactive chlorosulfite intermediate. The chloride ion, generated in this process, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, yielding the final this compound product and releasing sulfur dioxide and a proton. The proton combines with another chloride ion to form hydrogen chloride. organicchemistrytutor.com
To achieve high yields and ensure the complete conversion of 3-cyanopropanoic acid, specific reaction conditions have been optimized. A slight excess of thionyl chloride is typically employed to drive the reaction forward.
Parameter | Optimized Condition | Expected Outcome |
**Molar Ratio (Acid:SOCl₂) ** | 1:1.2 | Ensures complete conversion of the carboxylic acid. |
Temperature | Reflux at 70–80°C | Provides sufficient energy to overcome the activation barrier. |
Reaction Time | 4–6 hours | Allows for the reaction to proceed to completion. |
Conditions | Anhydrous | Prevents the hydrolysis of the acyl chloride product. |
Purification | Distillation under reduced pressure | Yields >90% purity of this compound. |
Reaction Mechanism and Intermediates
Phosphorus Pentachloride (PCl₅) as an Alternative Chlorinating Agent
Phosphorus pentachloride is another potent chlorinating agent for converting carboxylic acids to their corresponding acyl chlorides. iitk.ac.inallen.in The reaction is typically vigorous and results in the formation of the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride gas. youtube.com
The reaction mechanism involves the attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom of PCl₅. This is followed by the elimination of a chloride ion and subsequent rearrangement to form the acyl chloride and POCl₃. youtube.com While effective, the solid nature of PCl₅ and the formation of the liquid byproduct POCl₃ can sometimes complicate product purification compared to the thionyl chloride method. allen.in
Oxalyl Chloride [(COCl)₂] Applications in Acyl Chloride Formation
Oxalyl chloride is a highly effective reagent for the synthesis of acyl chlorides, particularly for substrates that may be sensitive to the higher temperatures or harsher conditions sometimes associated with thionyl chloride or PCl₅. wikipedia.orgchemicalbook.com A key advantage of using oxalyl chloride is that the reaction byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, simplifying purification. wikipedia.org
This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. This method is known for proceeding under mild conditions and minimizing side reactions. chemicalbook.comgoogle.com
Kinetic and Thermodynamic Considerations in Synthesis Optimization
The optimization of the synthesis of this compound is governed by both kinetic and thermodynamic factors. The formation of an acyl chloride from a carboxylic acid is an endergonic process under standard conditions, but the reaction is driven forward by the formation of stable, gaseous byproducts (in the case of SOCl₂ and oxalyl chloride) which escape the reaction medium, shifting the equilibrium according to Le Châtelier's principle.
The choice of chlorinating agent and reaction conditions directly impacts the reaction kinetics. For instance, the use of a catalyst like DMF with oxalyl chloride provides a lower energy pathway, allowing the reaction to proceed more quickly and at lower temperatures than uncatalyzed alternatives. Understanding these thermodynamic and kinetic profiles is crucial for selecting the optimal synthetic route to maximize yield and purity while minimizing reaction time and energy input.
Advanced Synthetic Methodologies and Purification of this compound
The synthesis and purification of this compound, a valuable bifunctional reagent in organic synthesis, demand precise control over reaction conditions and rigorous purification strategies to achieve the high purity required for research applications. This article details advanced methodologies for its synthesis, focusing on critical parameters and monitoring techniques, as well as strategies for its purification and subsequent purity assessment.
Properties
IUPAC Name |
3-cyanopropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-4(7)2-1-3-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKNPEMBDLIVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312023 | |
Record name | 3-Cyanopropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17790-82-8 | |
Record name | 3-Cyanopropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17790-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyanopropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Mechanistic Investigations of 3-cyanopropanoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Center
The carbonyl chloride group in 3-Cyanopropanoyl chloride is highly electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in synthesizing a diverse array of derivatives, including amides and esters.
Aminolysis: Synthesis of Novel 3-Cyanopropanamides
The reaction of this compound with amines, known as aminolysis, readily yields 3-cyanopropanamides. This transformation is a cornerstone of its application in medicinal chemistry and materials science for the construction of more complex molecules.
Both primary and secondary amines react efficiently with acyl chlorides like this compound to form amides. libretexts.orgunimed.edu.ng The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. While tertiary amines can be acylated, they lack a replaceable hydrogen atom on the nitrogen, preventing the formation of a stable amide product under standard conditions. libretexts.org The basicity of amines, which follows the general trend of secondary > primary > tertiary in the solution phase, influences their reactivity. lkouniv.ac.in Aromatic amines are generally less basic, and therefore less reactive, than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. lkouniv.ac.in
Table 1: Representative Aminolysis Reactions of Acyl Chlorides
Amine Type | Reactant | Product | General Conditions |
Primary Amine | R-NH₂ | R-NH-CO-CH₂CH₂CN | Aprotic solvent, often with a base to neutralize HCl |
Secondary Amine | R₂NH | R₂N-CO-CH₂CH₂CN | Aprotic solvent, often with a base to neutralize HCl |
To enhance the rate and efficiency of amide bond formation, particularly with less reactive amines, catalysts are often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions. researchgate.netchemicalforums.com The mechanism of DMAP catalysis involves the initial reaction of DMAP with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride and is readily attacked by the amine nucleophile. The catalyst is then regenerated, allowing it to participate in further reaction cycles. The use of DMAP can be particularly beneficial in overcoming the sluggish reactivity of certain substrates. chemicalforums.com In some cases, other catalysts like imidazole or even Lewis acids such as iron(III) chloride have been explored to promote amidation. chemicalforums.commdpi.com
Primary and Secondary Amine Reactivity Studies
Alcoholysis and Phenolysis: Elaboration to 3-Cyanopropanoates
This compound readily reacts with alcohols (alcoholysis) and phenols (phenolysis) to produce the corresponding 3-cyanopropanoate esters. This reaction proceeds via a nucleophilic acyl substitution mechanism, similar to aminolysis, where the oxygen atom of the alcohol or phenol acts as the nucleophile. These esterification reactions are fundamental in modifying the properties of molecules and introducing the 3-cyanopropanoyl moiety into various scaffolds.
Hydrolytic Pathways and Controlled Formation of 3-Cyanopropanoic Acid
In the presence of water, this compound undergoes hydrolysis to form 3-cyanopropanoic acid and hydrogen chloride. biosynth.com This reaction is typically rapid and exothermic. Controlled hydrolysis is crucial to ensure the clean conversion to the carboxylic acid without promoting side reactions, especially those involving the nitrile group under harsh conditions. The reaction is often performed at low temperatures and may utilize a stoichiometric amount of a mild base to neutralize the HCl byproduct as it forms, thereby preventing acid-catalyzed side reactions. The resulting 3-cyanopropanoic acid is itself a valuable synthetic intermediate. biosynth.comnih.gov
Reactivity and Functional Group Interconversions of the Nitrile Moiety
The nitrile group (-C≡N) in this compound and its derivatives is a versatile functional group that can undergo a variety of transformations. researchgate.net The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack. libretexts.orgwikipedia.org
Key reactions involving the nitrile group include:
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comimperial.ac.uk This transformation converts the cyano-functionalized compound into a valuable amino-functionalized building block.
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. fiveable.me This reaction proceeds through an amide intermediate. This allows for the synthesis of dicarboxylic acids from this compound derivatives.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after an aqueous workup. chemistrysteps.comlibretexts.org This provides a pathway for carbon-carbon bond formation at the nitrile position.
Partial Reduction to Aldehydes: Using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, nitriles can be selectively reduced to aldehydes. libretexts.orgvanderbilt.edu
Table 2: Key Interconversions of the Nitrile Functional Group
Reagent(s) | Product Functional Group |
LiAlH₄ or H₂/catalyst | Primary Amine (-CH₂NH₂) |
H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone (-CO-R) |
1. DIBAL-H 2. H₂O | Aldehyde (-CHO) |
Catalytic Reduction to Amino Functional Groups
The dual functionality of this compound, possessing both a reactive acyl chloride and a nitrile group, presents unique challenges and opportunities in catalytic reduction. The primary goal is often the conversion of the cyano group into a primary amine, a valuable functional group in the synthesis of pharmaceuticals and other complex organic molecules.
Selective Reduction Strategies (e.g., Lithium Aluminum Hydride)
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. organic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to the primary amine. libretexts.orglibretexts.org
However, the presence of the acyl chloride group in this compound complicates a selective reduction of the nitrile. Lithium aluminum hydride is a potent, non-selective reducing agent that readily reduces a wide array of functional groups, including acyl chlorides. masterorganicchemistry.comchemistrysteps.com The reduction of an acyl chloride with LiAlH₄ proceeds through an aldehyde intermediate to furnish a primary alcohol. chemistrysteps.com
When this compound is treated with LiAlH₄, both functional groups are expected to react. Due to the high reactivity of acyl chlorides, it is anticipated that both the acyl chloride and the nitrile will be reduced simultaneously, leading to the formation of 4-amino-1-butanol. Selective reduction of the nitrile in the presence of the acyl chloride using LiAlH₄ is generally not feasible due to the reagent's high reactivity. masterorganicchemistry.com
For a more selective reduction of the acyl chloride part to an aldehyde, a sterically hindered and less reactive hydride reagent, such as Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), is typically employed. chemistrysteps.commasterorganicchemistry.com This reagent can selectively reduce acyl chlorides to aldehydes at low temperatures (e.g., -78 °C) without affecting other less reactive functional groups like esters or nitriles. chemistrysteps.commasterorganicchemistry.com Conversely, achieving the selective reduction of the nitrile group while preserving the acyl chloride is more challenging and often requires a different synthetic strategy, such as protecting the acyl chloride group, reducing the nitrile, and then deprotecting. Other catalytic systems, like nickel boride generated in situ, have been shown to be effective for the rapid and chemoselective reduction of nitriles to primary amines at ambient temperatures, which could offer an alternative route. scispace.com
Table 1: Reactivity of Functional Groups with Hydride Reducing Agents
Functional Group | Reagent | Product | Selectivity Consideration |
Acyl Chloride | LiAlH₄ | Primary Alcohol | Low, reduces most carbonyls and nitriles masterorganicchemistry.comchemistrysteps.com |
Nitrile | LiAlH₄ | Primary Amine | Low, LiAlH₄ is a very strong reducing agent masterorganicchemistry.comlibretexts.org |
Acyl Chloride | LiAl(OtBu)₃H | Aldehyde | High, does not typically reduce nitriles or esters masterorganicchemistry.com |
Nitrile | Nickel Boride | Primary Amine | High chemoselectivity reported for nitriles scispace.com |
Nucleophilic Additions and Cyclization Reactions involving the Nitrile
The nitrile group, with its polarized carbon-nitrogen triple bond, is electrophilic and susceptible to nucleophilic attack. chemistrysteps.compressbooks.pub This reactivity can be harnessed to form a variety of acyclic and cyclic structures. While the acyl chloride is the more electrophilic site in this compound, under specific conditions, the nitrile can be induced to participate in reactions.
Nucleophilic addition to the nitrile can be initiated by strong nucleophiles. For example, Grignard reagents can add to nitriles to form ketones after hydrolysis of the intermediate imine. libretexts.org In the context of this compound, such a reaction would likely first occur at the more reactive acyl chloride center.
However, intramolecular reactions leading to cyclization are of significant interest. Such reactions can be promoted by Lewis acids or other activating agents. The Bischler-Napieralski reaction, for instance, is a classic method for synthesizing 3,4-dihydroisoquinolines via the cyclization of β-arylethylamides, which involves an electrophilic attack on an electron-rich aromatic ring. organic-chemistry.org A related cyclization could be envisioned where the nitrile group, after being converted to an amide and activated (e.g., with POCl₃), participates in an intramolecular electrophilic substitution. organic-chemistry.org Another relevant transformation is the Ritter reaction, where a nitrile reacts with a carbocation source (from an alkene or alcohol) in the presence of a strong acid to form an N-alkyl amide. chemistrysteps.com While typically an intermolecular reaction, intramolecular variants can lead to lactam formation. Oxidative radical cascade cyclizations involving acrylamides derived from 2-cyano-3-arylanilines have also been reported, showcasing the nitrile's ability to be part of complex ring-forming sequences. rsc.org
Table 2: Examples of Cyclization Reactions Involving Nitrile Functionality
Reaction Name | Description | Reagents | Potential Application |
Bischler-Napieralski | Cyclization of β-arylethylamides to form dihydroisoquinolines. organic-chemistry.org | POCl₃, P₂O₅ | Synthesis of isoquinoline alkaloids and related heterocycles. |
Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, can involve nitrile-containing substrates. beilstein-journals.org | Lewis Acids (e.g., SnCl₄, InCl₃) | Synthesis of substituted tetrahydropyrans. beilstein-journals.org |
Oxidative Radical Cascade | Cyclization of acrylamides derived from cyano-anilines with hydrocarbons. rsc.org | Oxidants (e.g., DTBP) | Access to complex polycyclic aromatic structures. rsc.org |
Exploration of Radical Chemistry and Photochemical Activation
The field of photochemistry offers powerful and sustainable methods for generating highly reactive intermediates, such as radicals, under mild conditions. uni-regensburg.de this compound, as an acyl chloride, is a suitable precursor for the generation of acyl radicals, which are valuable intermediates for forming C-C bonds.
Generation of Acyl Radicals from this compound
Acyl radicals are typically generated through various methods, including the decarbonylation of α-keto acids or from acyl halides. beilstein-journals.org Photochemical strategies have recently emerged as a particularly effective means of producing acyl radicals from stable acyl chloride precursors. researchgate.netnih.gov One such strategy involves the use of a nucleophilic organic catalyst that reacts with the acyl chloride. The resulting intermediate can then be activated by low-energy visible light (e.g., blue LEDs) to generate the acyl radical. nih.gov This approach is advantageous as it avoids the harsh conditions and toxic reagents associated with traditional radical generation methods and can proceed with precursors that have high reduction potentials, making them difficult to activate through standard single-electron transfer (SET) mechanisms. nih.gov The generated 3-cyanopropanoyl radical can then be trapped by electron-poor olefins in Giese-type addition reactions to form new C-C bonds. researchgate.netnih.gov
Photoinduced Electron Transfer (PET) and Ligand-to-Metal-Charge Transfer (LMCT) Processes
Photochemical reactions are often driven by fundamental processes like Photoinduced Electron Transfer (PET) and Ligand-to-Metal-Charge Transfer (LMCT).
Photoinduced Electron Transfer (PET) is a process where a photoexcited catalyst (a photosensitizer) donates or accepts an electron to or from a substrate molecule. uni-regensburg.dersc.org In a typical PET cycle, the photocatalyst absorbs light, reaching an excited state with enhanced redox capabilities. This excited state can then engage in a single-electron transfer with a substrate. For a molecule like this compound, an excited photocatalyst could potentially reduce the molecule to initiate a fragmentation leading to a radical species. PET-based fluorescent sensors are a well-known application of this principle. rsc.orgselectscience.net
Ligand-to-Metal-Charge Transfer (LMCT) is another powerful photoactivation mechanism, particularly relevant for transition metal complexes. uni-regensburg.deum.es In an LMCT process, a metal complex absorbs light, promoting an electron from a ligand-based orbital to a metal-centered orbital. rsc.orgresearchgate.net This effectively results in the reduction of the metal center and the oxidation of the ligand. If the ligand is a halide, like the chloride in this compound, this process can lead to the homolytic cleavage of the metal-ligand bond, generating a radical from the ligand. um.es For example, irradiating complexes of high-valent metals like Fe(III) or Cu(II) with chloride ligands can generate chlorine radicals (Cl•). um.esresearchgate.net These highly reactive chlorine radicals can then abstract hydrogen atoms to generate carbon-centered radicals, which can participate in further reactions. researchgate.net This LMCT strategy offers a distinct activation mode that does not rely on matching the redox potentials of the catalyst and substrate, providing unique reactivity profiles. um.esrsc.org
Role of Organophotocatalysts in Radical Mediated Reactions
In recent years, organophotocatalysts have emerged as a sustainable and powerful alternative to transition metal-based systems for mediating radical reactions. beilstein-journals.org These catalysts, typically organic dyes, can be excited by visible light to facilitate electron transfer processes. beilstein-journals.org
Computational Studies and Theoretical Insights into Reaction Mechanisms
Computational chemistry provides a powerful lens for examining the fleeting and complex energetic landscapes of chemical reactions. For a reactive species such as this compound, theoretical methods, particularly Density Functional Theory (DFT), offer indispensable insights into reaction pathways, the stability of transient structures, and the intrinsic electronic properties that govern its reactivity. Although specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a robust understanding can be constructed by analogy to well-studied acyl chlorides. These studies on similar molecules lay a theoretical foundation for predicting the behavior of this compound in various chemical transformations.
Density Functional Theory (DFT) Calculations for Transition States and Intermediates
Density Functional Theory (DFT) has become a cornerstone of mechanistic chemistry, enabling the calculation of molecular geometries, energies, and electronic structures of ground states, transition states (TS), and intermediates (INT). mdpi.come3s-conferences.org These calculations are crucial for mapping the potential energy surface of a reaction, which in turn clarifies whether a reaction proceeds through a stepwise or concerted mechanism. uni-regensburg.de
For acyl chlorides, a central mechanistic question is the nature of nucleophilic substitution at the carbonyl carbon. The reaction can proceed via two primary pathways: a concerted, one-step S_N2-type mechanism, or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. DFT calculations on the hydrolysis of simple acyl chlorides like acetyl chloride and chloroacetyl chloride have indicated a preference for a concerted S_N2 mechanism where the nucleophile (e.g., a water molecule) attacks the carbonyl carbon in a single step, leading to a distorted tetrahedral transition state. uni-regensburg.de
Conversely, studies on the reaction of acetyl chloride with other nucleophiles, such as pyridine or chloride ions, have also been explored computationally. tdx.catresearchgate.net These investigations reveal that the nature of the nucleophile and the solvent can significantly influence the reaction pathway. For instance, while some reactions proceed via a single transition state, others may involve the formation of a stable tetrahedral intermediate. uni-regensburg.deresearchgate.net In the case of this compound, the presence of the electron-withdrawing nitrile group (—C≡N) is expected to influence the stability of potential intermediates and transition states.
To illustrate the type of insights gained from such studies, the table below presents hypothetical DFT-calculated energy barriers for the reaction of a generic acyl chloride with a model nucleophile, showcasing the data used to distinguish between pathways.
Acyl Group (R) | Nucleophile (Nu⁻) | Pathway | Calculated Activation Energy (kcal/mol) | Reference System |
---|---|---|---|---|
CH₃ (Acetyl) | Cl⁻ | Concerted S_N2 | 15.2 | Based on general acyl chloride studies. uni-regensburg.detdx.cat |
CH₃ (Acetyl) | Pyridine | Stepwise (Tetrahedral INT) | 12.5 (TS1), 8.9 (INT) | Based on general acyl chloride studies. researchgate.net |
NCCH₂CH₂ (3-Cyanopropanoyl) | H₂O | Concerted S_N2 (Predicted) | Not available | Analogous to other aliphatic acyl chlorides. uni-regensburg.de |
This table is for illustrative purposes and uses data from analogous systems to demonstrate the application of DFT calculations. Specific values for this compound are not available in the cited literature.
Elucidation of Electrophilic Character and Reaction Site Preferences
The reactivity of this compound is dominated by the high electrophilicity of the carbonyl carbon atom. An electrophile is a chemical species that accepts electrons to form a new covalent bond. The electrophilic character of a molecule can be quantified using the electrophilicity index (ω), a concept formalized within DFT. This index measures the energy stabilization when a system acquires additional electronic charge from its environment. Molecules with a higher electrophilicity index are stronger electrophiles.
In this compound, the carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density, rendering the carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. Furthermore, the cyano group (—C≡N) at the 3-position acts as an additional electron-withdrawing group through an inductive effect, further enhancing the electrophilicity of the carbonyl center compared to a simple alkyl acyl chloride.
Computational methods can precisely map the electron distribution in a molecule, often visualized through electrostatic potential (ESP) maps. For this compound, an ESP map would show a significant region of positive potential (typically colored blue) centered on the carbonyl carbon, visually confirming it as the primary site for nucleophilic attack. The nitrile carbon is also an electrophilic site, but the carbonyl carbon is significantly more reactive towards most nucleophiles due to the excellent leaving group ability of the chloride ion.
Studies on similar bifunctional molecules confirm that reactions preferentially occur at the most electrophilic center. The carbonyl chloride group is a significantly more potent electrophilic site than the nitrile group, ensuring that reactions like acylation, hydrolysis, and aminolysis occur at the C=O carbon.
Functional Group | Atom | Predicted Electrophilic Character | Reason |
---|---|---|---|
Acyl Chloride (-COCl) | Carbonyl Carbon (C=O) | Very High | Bonded to two electronegative atoms (O, Cl); primary reaction site. |
Nitrile (-C≡N) | Nitrile Carbon | Moderate | Electronegative nitrogen pulls electron density, but less reactive than the acyl chloride. |
Strategic Applications in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Architectures
The inherent reactivity of 3-cyanopropanoyl chloride makes it a sought-after precursor in multistep synthetic sequences. Its ability to introduce a three-carbon chain with a terminal cyano group and a reactive carbonyl function allows for the elaboration of intricate molecular frameworks. This versatility is exploited in the synthesis of a variety of organic compounds, including those with applications in pharmaceuticals, agrochemicals, and materials science.
Construction of Pharmaceutical Precursors and Intermediates
The utility of this compound as a building block is prominently featured in the synthesis of pharmaceutical precursors and intermediates. Its derivatives have been explored for a range of potential therapeutic applications, including anticonvulsant and anticancer activities. For instance, research has demonstrated that derivatives synthesized from this compound show promise in seizure models, highlighting its potential in the development of novel neurological drugs. Furthermore, certain derivatives have exhibited significant inhibitory activity against enzymes implicated in cancer progression, suggesting its value in the design of new anticancer agents.
The synthesis of Febuxostat, a drug used for the chronic management of hyperuricemia in patients with gout, involves intermediates that can be conceptually related to the reactivity of cyanobenzoyl compounds. tdcommons.org The preparation of key intermediates often involves the manipulation of cyano and carbonyl functionalities, underscoring the importance of building blocks like this compound in medicinal chemistry.
Synthesis of Agrochemical Derivatives and Specialty Chemicals
In the agrochemical sector, this compound and related structures serve as key intermediates for the synthesis of new crop protection agents. The development of novel pesticides often relies on the modification of core structures to enhance efficacy and selectivity. The functional groups present in this compound allow for the introduction of specific pharmacophores necessary for biological activity. For example, pyrazole-carboxamide derivatives, a class of compounds with known fungicidal properties, can be synthesized using acyl chlorides in reactions with appropriate amines. scielo.br
The synthesis of various specialty chemicals also benefits from the reactivity of this compound. Its ability to react with a wide range of nucleophiles makes it a valuable precursor for the production of polymers, dyes, and other materials with tailored properties.
Utilization in the Preparation of Advanced Dye Molecules
The synthesis of advanced dye molecules represents another significant application of this compound. The chromophoric and auxochromic groups necessary for color and dye-fiber interaction can be introduced through reactions involving this versatile building block. For instance, the synthesis of 1,3,5-triazine derivatives, which are used in various types of dyes, often involves the sequential reaction of cyanuric chloride with different nucleophiles. ppm.edu.plgoogle.com The principles of nucleophilic acyl substitution are central to these syntheses, and acyl chlorides like this compound can be employed to introduce specific side chains that modulate the color and properties of the final dye molecule.
Development of Novel Derivatives and Functionalized Analogues
The dual reactivity of this compound provides a platform for the development of a wide array of novel derivatives and functionalized analogues. By selectively targeting either the acyl chloride or the cyano group, chemists can generate a diverse library of compounds with unique structural features and potential applications.
Synthesis of N-(3-Cyanopropanoyl)-aminocarboxylic Acid Derivatives
A significant area of research involves the synthesis of N-(3-cyanopropanoyl)-aminocarboxylic acid derivatives. google.comgoogle.com These compounds are prepared by the reaction of this compound with the amino group of an amino acid. This reaction forms a stable amide bond, linking the cyanopropanoyl moiety to the amino acid backbone. Such derivatives are of interest in medicinal chemistry as they can act as mimics of natural peptides or as precursors for more complex molecules. mdpi.commdpi.com The synthesis of these derivatives allows for the systematic modification of the properties of amino acids and peptides, potentially leading to new therapeutic agents.
A general synthetic route for these derivatives involves the reaction of an amino acid with this compound under basic conditions to neutralize the hydrogen chloride byproduct. The resulting N-(3-cyanopropanoyl)-aminocarboxylic acid can then be further modified or used in subsequent synthetic steps.
Table 1: Examples of N-(3-Cyanopropanoyl)-aminocarboxylic Acid Derivatives
Amino Acid | Resulting Derivative | Potential Application Area |
Glycine | N-(3-Cyanopropanoyl)glycine | Pharmaceutical intermediate |
Alanine | N-(3-Cyanopropanoyl)alanine | Peptide modification |
Phenylalanine | N-(3-Cyanopropanoyl)phenylalanine | Precursor for bioactive molecules |
Preparation of Substituted 4-(3-Cyanopropanoyl)benzonitrile Compounds
The preparation of substituted 4-(3-cyanopropanoyl)benzonitrile compounds represents another important application of this compound chemistry. tesisenred.nettesisenred.net These compounds are typically synthesized through a Friedel-Crafts acylation reaction, where this compound reacts with a substituted benzonitrile in the presence of a Lewis acid catalyst. This reaction introduces the 3-cyanopropanoyl group onto the aromatic ring.
These dinitrile compounds are valuable intermediates in organic synthesis. sci-hub.se The two cyano groups can be differentially functionalized, allowing for the construction of complex molecules with precise control over their architecture. For example, they can serve as precursors for the synthesis of liquid crystals, polymers, and other advanced materials. beilstein-journals.org The electronic properties of the substituted benzonitrile can influence the reactivity and regioselectivity of the acylation reaction.
Table 2: Synthesis of 4-(3-Cyanopropanoyl)benzonitrile
Reactant 1 | Reactant 2 | Catalyst | Product |
This compound | Benzonitrile | AlCl₃ | 4-(3-Cyanopropanoyl)benzonitrile |
Incorporation into Natural Product Analogues (e.g., Brusatol Derivatives)
This compound serves as a reactive precursor in the synthesis of complex molecules, including analogues of natural products. While direct acylation with this compound is a feasible strategy, research has also demonstrated the successful incorporation of the corresponding cyano-functionalized side chain through coupling reactions with 3-cyanopropanoic acid.
In a recent study, researchers synthesized a series of Brusatol derivatives to evaluate their anti-settlement activity against barnacles. mdpi.comresearchgate.net One of the synthesized analogues was 15-O-(3′-Cyanopropanoyl)-Bruceolide. This compound was prepared not by using the acyl chloride directly, but through a coupling reaction between Bruceolide (B3), a precursor derived from Brusatol, and 3-cyanopropanoic acid. mdpi.com The reaction was facilitated by standard coupling reagents, namely N,N′-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBT), in the presence of 4-dimethylaminopyridine (DMAP). mdpi.com
This specific modification, introducing a cyanopropanoyl group at the C15 position of the Bruceolide core, was part of a broader investigation into how different functional groups affect biological activity. The study compared derivatives with various side chains, including those with halogen substitutions and different chain lengths. mdpi.com While the cyano-substituted derivative was successfully synthesized, the study noted that derivatives containing chlorine substitutions exhibited higher activity in their specific bioassays. mdpi.com This highlights the role of systematic structural modifications in tuning the biological properties of natural product analogues.
Table 1: Synthesis of 15-O-(3′-Cyanopropanoyl)-Bruceolide mdpi.com
Reactant | Reagent | Solvent | Reaction Time |
Bruceolide (B3) | 3-cyanopropanoic acid, DIC, HOBT, DMAP | Dichloromethane | 8 hours |
Contributions to Polymer Science and Materials Chemistry
The bifunctional nature of this compound, featuring a highly reactive acyl chloride group and a polar cyano group, makes it a valuable component in polymer science. It can be employed to modify existing polymers or to be integrated as a monomer in the synthesis of new polymeric materials.
Function as a Cross-linking Agent in Polymer Synthesis
Cross-linking is a fundamental process in polymer chemistry that involves forming chemical bonds between polymer chains to create a three-dimensional network. hengdasilane.comsigmaaldrich.com This process significantly enhances material properties such as mechanical strength, thermal stability, and chemical resistance. hengdasilane.comspecialchem.com Acyl chlorides are known to be effective cross-linking agents due to their high reactivity towards nucleophilic groups, such as hydroxyl or amine groups, commonly found on polymer backbones.
This compound, with its reactive -COCl group, can function as a cross-linking agent. It can react with two separate polymer chains that possess nucleophilic functional groups, thereby creating a covalent bridge between them. The reaction involves a nucleophilic acyl substitution, where the nucleophile on the polymer chain attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a stable ester or amide linkage.
The presence of the cyano (-CN) group on the cross-linking bridge introduces specific properties to the final material. The cyano group is highly polar, which can influence the polymer's solubility, surface properties, and affinity for other polar molecules. Furthermore, the nitrile group itself can be a site for post-polymerization modification, potentially allowing for further functionalization of the cross-linked material. While the general principle of using acyl chlorides as cross-linkers is well-established, specific, documented industrial-scale applications of this compound for this purpose are not widespread in publicly available literature. However, its chemical structure is well-suited for this role in the targeted design of specialty polymers.
Design and Fabrication of Novel Polymeric Materials
Beyond cross-linking, this compound can be instrumental in the design and synthesis of novel polymers by introducing the cyanopropanoyl moiety as a pendant group. This is typically achieved by reacting the acyl chloride with a pre-formed polymer that has reactive sites. For instance, polymers with hydroxyl or amine groups, like polyvinyl alcohol or polyallylamine, can be chemically modified through reaction with this compound.
This modification attaches the -CO-CH₂-CH₂-CN side chain to the polymer backbone. The introduction of this group can significantly alter the properties of the original polymer. The polar nitrile group can enhance properties such as adhesion and thermal stability.
Research into novel polymers often involves the synthesis of materials with specific functionalities. For example, cyanuric chloride, another reactive acyl chloride, is extensively used to create covalent triazine polymers with applications in environmental protection and energy storage due to their nitrogen-rich, porous structures. nih.govrsc.org By analogy, the incorporation of the nitrile group via this compound could be explored for creating materials with enhanced dielectric properties or for use as a precursor to amine-functionalized polymers through the reduction of the cyano group. While extensive research on polymers specifically derived from this compound is limited, its potential is evident from studies on similar functional monomers and polymer modification techniques. mdpi.comresearchgate.net
Comparative Studies and Structure-reactivity Relationships
Comparative Analysis with Monofunctional Acyl Halides
To appreciate the unique chemical character of 3-cyanopropanoyl chloride, it is instructive to compare it with its monofunctional counterparts.
The most direct comparison can be made with 3-chloropropanoyl chloride. While both are three-carbon acyl chlorides, the substitution of a chloro group with a cyano group introduces significant electronic and steric differences. The nitrile group, with its triple bond, is sterically more demanding than a single chlorine atom. Electronically, the nitrile group is strongly electron-withdrawing through induction, a property that influences the reactivity of the entire molecule.
Acyl chlorides, in general, are highly reactive compounds due to the presence of the -COCl functional group. savemyexams.com They readily undergo nucleophilic addition-elimination reactions with a variety of nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. savemyexams.comlibretexts.org The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.orgchemguide.co.uk
The reactivity of acyl chlorides is significantly greater than that of alkyl chlorides in hydrolysis reactions. chemguideforcie.co.uk For instance, acyl chlorides typically react vigorously with cold water, whereas alkyl chlorides show virtually no reaction under the same conditions. chemguideforcie.co.uk This heightened reactivity is attributed to the substantial positive charge on the carbonyl carbon. chemguideforcie.co.uk
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
---|---|---|---|
This compound | C4H4ClNO | 117.53 nih.gov | - |
3-Chloropropanoyl chloride | C3H4Cl2O | 126.97 nih.govnist.gov | 143-145 sigmaaldrich.com |
Ethanoyl chloride | C2H3ClO | 78.50 | 51 libretexts.org |
The nitrile group (-C≡N) is a versatile functional group in its own right. While it can be hydrolyzed to a carboxylic acid or reduced to an amine, its primary electronic effect in this compound is its strong inductive electron withdrawal. msu.edu This effect further increases the electrophilicity of the already reactive acyl chloride carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack compared to non-nitrile-containing acyl chlorides.
However, the nitrile group itself can act as a nucleophile under certain conditions, particularly in the presence of strong acids where it can be protonated, increasing the electrophilicity of the nitrile carbon. pearson.com This dual nature—an electron-withdrawing group that enhances the reactivity of the acyl chloride and a potential reaction site itself—is a key feature of this compound's chemistry.
Differentiation from 3-Chloropropanoyl Chloride and Halogenated Analogues
Influence of the Acyl Chloride and Nitrile Groups on Molecular Reactivity
The molecule possesses two primary electrophilic sites: the carbonyl carbon of the acyl chloride and the carbon of the nitrile group. The acyl chloride is generally the more reactive electrophile. reddit.com The presence of the electron-withdrawing nitrile group enhances the reactivity of the acyl chloride towards nucleophiles. msu.edu
Conversely, the nitrile nitrogen has a lone pair of electrons and can act as a nucleophile, although it is a weak one. This nucleophilicity can be significant in intramolecular reactions or in the presence of strong electrophiles. This duality allows for a range of reactions where the molecule can react as either an electrophile at two distinct centers or as a nucleophile.
Functional Group | Primary Reactivity | Common Reactions |
---|---|---|
Acyl Chloride (-COCl) | Highly Electrophilic | Nucleophilic acyl substitution (hydrolysis, esterification, amidation) savemyexams.com |
Nitrile (-C≡N) | Electrophilic (Carbon), Weakly Nucleophilic (Nitrogen) | Reduction to amine, Hydrolysis to carboxylic acid msu.edu |
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are crucial in understanding the reaction pathways of this compound. The linear geometry of the nitrile group and the trigonal planar geometry of the acyl chloride group create a specific three-dimensional electronic environment.
The alignment of the orbitals of the nitrile group with the sigma bonds of the propylene chain can influence the stability of transition states in various reactions. These through-bond interactions can either enhance or diminish the reactivity at the acyl chloride center, depending on the specific conformation of the molecule. nih.gov For example, the electron-withdrawing nature of the nitrile group can be transmitted through the carbon backbone, affecting the electron density at the carbonyl carbon and influencing the rate of nucleophilic attack. This can lead to preferential reaction pathways and the formation of specific products in complex reaction mixtures.
Future Research Directions and Innovative Methodologies
Integration into Multicomponent Reactions and Cascade Processes
The structure of 3-cyanopropanoyl chloride is intrinsically suited for the design of multicomponent reactions (MCRs) and cascade sequences, which are highly valued for their efficiency in building molecular complexity in a single step. 20.210.105
Future research could explore the use of this compound as a key building block in isocyanide-based MCRs, such as the Passerini and Ugi reactions. baranlab.orgwikipedia.org In these reactions, an acyl chloride can serve as the acid component, typically after in situ hydrolysis to the corresponding carboxylic acid. The true potential, however, lies in a post-condensation transformation involving the pendant cyano group. For instance, a Ugi reaction could assemble an α-acetamido amide, which retains the cyano group for a subsequent intramolecular cyclization, potentially triggered by reduction or hydrolysis of the nitrile. This would provide rapid access to complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. rsc.orgresearchgate.net
A hypothetical cascade sequence could involve the initial reaction of this compound with an amino alcohol. This would be followed by a spontaneous cyclization to form a lactone or lactam, with the cyano group available for further elaboration, such as conversion to an amine or a tetrazole ring, creating diverse molecular architectures from a simple precursor. The cyano group is a known radical acceptor, opening possibilities for radical-initiated cascade reactions to form carbocyclic and heterocyclic systems. rsc.org
Table 1: Potential Multicomponent and Cascade Reactions
Reaction Type | Proposed Role of this compound | Potential Outcome | Key Advantage |
---|---|---|---|
Ugi Reaction-Cyclization Cascade | Serves as the acid component (as 3-cyanopropanoic acid) | Highly substituted heterocyclic compounds (e.g., piperazinones) | Rapid construction of complex, drug-like molecules |
Passerini Reaction-Lactonization | Acid component for Passerini reaction with a hydroxy-aldehyde | Functionalized butenolides with a pendant cyano group | Access to versatile synthetic intermediates |
Radical Cascade | Precursor to an acyl radical and contains a radical acceptor (cyano group) | Polycyclic nitrogen-containing compounds | Formation of multiple C-C bonds in one pot |
Development of Asymmetric Synthetic Applications
While this compound is an achiral molecule, its functional groups provide handles for introducing stereocenters, making it a valuable prochiral building block for asymmetric synthesis. tesisenred.net Future work could focus on two primary strategies: catalyst-controlled and substrate-controlled asymmetric transformations.
One promising avenue is the asymmetric reduction of a ketone derived from this compound. Reaction with an organometallic reagent (e.g., a Grignard or organolithium compound) would yield a γ-cyano ketone. The subsequent enantioselective reduction of the ketone, using well-established chiral catalysts like those based on ruthenium-BINAP complexes or CBS catalysts, would produce chiral γ-cyano alcohols with high enantiomeric excess. sigmaaldrich.com These products are precursors to valuable chiral building blocks, including chiral amines and lactones. A patent has already described the asymmetric reduction of a related (3-cyanopropanoyl)-aminocarboxylic acid derivative, highlighting the feasibility of this approach. google.com
Another approach involves the reaction of this compound with chiral nucleophiles or in the presence of chiral catalysts. sigmaaldrich.comalfachemic.com For example, kinetic resolution of a racemic secondary alcohol could be achieved through enantioselective acylation using this compound and a chiral lipase or a synthetic acyl-transfer catalyst. Furthermore, organocatalytic methods could be developed where a chiral amine catalyst activates the acyl chloride for reaction with a prochiral nucleophile, thereby inducing asymmetry. tesisenred.net
Table 2: Strategies for Asymmetric Synthesis
Asymmetric Strategy | Key Transformation | Catalyst/Reagent Type | Potential Chiral Product |
---|---|---|---|
Catalyst-Controlled Reduction | Reduction of a γ-cyano ketone | Chiral Ru- or Rh-phosphine complexes (e.g., Ru-BINAP) | Chiral γ-cyano alcohols |
Enzymatic Kinetic Resolution | Enantioselective acylation of a racemic alcohol | Lipases (e.g., Candida antarctica lipase B) | Enantioenriched esters and alcohols |
Organocatalytic Acylation | Acylation of a prochiral diol | Chiral 4-dimethylaminopyridine (DMAP) analogue | Chiral mono-acylated diols |
Exploration of Green Chemistry Approaches for this compound Reactions
The principles of green chemistry aim to reduce waste and hazard in chemical processes. researchgate.net Future research on this compound should address both its synthesis and its subsequent reactions to align with these principles.
The conventional synthesis of this compound involves chlorinating agents like thionyl chloride or oxalyl chloride, which are hazardous and produce corrosive HCl gas. A greener alternative would be to develop a catalytic method for the conversion of 3-cyanopropanoic acid to the acyl chloride, potentially using a solid-supported catalyst that can be easily recovered and reused, minimizing waste.
For reactions involving this compound, a shift away from traditional chlorinated solvents like dichloromethane is desirable. Research could explore its reactivity in greener solvents such as water (for controlled hydrolysis or in biphasic systems), ionic liquids, or under solvent-free conditions. beilstein-journals.org Solvent-free reactions, often facilitated by grinding (mechanochemistry) or microwave irradiation, can lead to significantly reduced waste, shorter reaction times, and sometimes different selectivity compared to solution-phase reactions. rsc.orgrsc.org For example, the acylation of a solid-supported amine or a solid alcohol under solvent-free grinding conditions could be a highly efficient and environmentally benign method for amide or ester synthesis. cmu.edu
Table 3: Green Chemistry Methodologies
Green Approach | Application Area | Example | Environmental Benefit |
---|---|---|---|
Alternative Reagents | Synthesis of this compound | Use of a solid-phase chlorinating agent | Reduced hazardous byproducts and easier purification |
Alternative Solvents | Reactions of this compound | Acylation reactions in water or ionic liquids | Elimination of volatile organic compounds (VOCs) |
Solvent-Free Conditions | Acylation of solid nucleophiles | Grinding with an amine to form an amide | Minimal waste, high atom economy, reduced energy use |
Catalysis | Synthesis and reactions | Use of recyclable solid acid or base catalysts | Reduced stoichiometric waste and catalyst reusability |
Potential for Applications in Bioorthogonal Chemistry and Chemical Biology Tools
Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. nih.gov While the high reactivity of the acyl chloride group makes this compound itself unsuitable for direct in vivo bioorthogonal labeling, it holds potential as a scaffold for the synthesis of chemical probes and bioconjugation reagents for in vitro applications. burleylabs.co.uk
The acyl chloride can readily react with nucleophilic residues on proteins, such as the ε-amino group of lysine or the N-terminus, to form stable amide bonds. rsc.org This makes it a useful tool for non-specific or site-specific protein modification in a controlled laboratory setting (e.g., in cell lysates or for purified proteins). The key to its utility as a chemical biology tool would be the subsequent modification of the cyano group.
Future research could focus on developing a two-step labeling strategy. First, this compound is used to attach a "handle" to a biomolecule of interest in vitro. Second, the cyano group is converted into a reporter group or a bioorthogonal handle. For example, the nitrile could be reduced to an amine and then coupled to a fluorophore, or it could be converted into a tetrazole ring via cycloaddition with an azide, a reaction that can sometimes be performed under biocompatible conditions.
Alternatively, this compound could serve as a precursor for more sophisticated chemical probes. The cyano group could be chemically transformed into a bioorthogonal functional group, such as an alkyne or an azide, prior to bioconjugation. The resulting molecule, an "alkynyl- or azido-propanoyl chloride," would be a heterobifunctional linker, capable of first reacting with a biomolecule via its acyl chloride and then undergoing a "click" reaction (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) with a reporter molecule. This would create a powerful and modular platform for developing customized probes for studying biological systems.
Q & A
Q. Experimental Design :
- Solvent Choice : Use anhydrous dichloromethane or THF to minimize side reactions.
- Temperature Control : Maintain 0–5°C during amine addition to suppress HCl-induced side products.
- Work-Up : Neutralize residual HCl with aqueous NaHCO₃ and extract the product .
Advanced: How can researchers address discrepancies in reaction yields when using 3-chloropropanoyl chloride?
Answer:
Yield variations often stem from:
- Moisture Contamination : Hydrolysis to 3-chloropropionic acid reduces yields. Use molecular sieves or anhydrous MgSO₄ in reactions .
- Side Reactions : Competing esterification or over-alkylation. Monitor via TLC (hexane:ethyl acetate = 4:1) or GC-MS .
- Catalyst Optimization : For sluggish reactions, add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack .
Advanced: What analytical methods are suitable for detecting trace 3-chloropropanoyl chloride in complex mixtures?
Answer:
- GC-MS : Use a polar column (e.g., DB-5MS) with electron ionization (EI) to detect molecular ions at m/z 122 (M⁺) and fragment ions at m/z 77 (C₆H₅⁺) .
- HPLC-UV : Employ a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 210 nm for carbonyl absorption .
- ¹³C NMR : Look for carbonyl carbon at δ ~170 ppm and CH₂Cl at δ ~45 ppm .
Advanced: How does the stability of 3-chloropropanoyl chloride vary under different storage conditions?
Answer:
- Temperature : At 25°C, decomposition to 3-chloropropionic acid occurs within 48 hours if exposed to moisture. Storage at 4°C extends stability to >1 month .
- Light Sensitivity : UV exposure accelerates degradation. Use amber glass containers for long-term storage .
- Inert Atmosphere : Argon blankets reduce hydrolysis rates by 90% compared to ambient air .
Advanced: What are the best practices for disposing of waste containing 3-chloropropanoyl chloride?
Answer:
- Neutralization : Slowly add waste to a saturated NaHCO₃ solution to convert residual acyl chloride to non-hazardous salts.
- Solidification : Mix with vermiculite or bentonite before disposal.
- Regulatory Compliance : Follow EPA guidelines for halogenated waste (Category D003) and document disposal via waste manifests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.